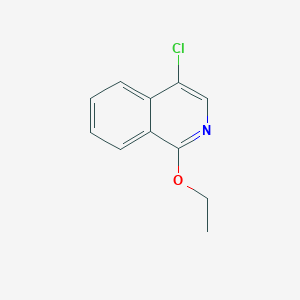
4-Chloro-1-ethoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-1-etoxiisoquinolina es un compuesto químico que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos heterocíclicos aromáticos que consisten en un anillo de benceno fusionado a un anillo de piridina. Este compuesto se caracteriza por la presencia de un átomo de cloro en la posición 4 y un grupo etoxi en la posición 1 del anillo de isoquinolina. Las isoquinolinas son conocidas por sus diversas actividades biológicas y se encuentran en varios alcaloides naturales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Cloro-1-etoxiisoquinolina se puede lograr a través de varios métodos. Un enfoque común involucra la reacción de 4-cloroisoquinolina con yoduro de etilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica.
Métodos de Producción Industrial: La producción industrial de 4-Cloro-1-etoxiisoquinolina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-Cloro-1-etoxiisoquinolina experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro en la posición 4 puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El grupo etoxi se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reacciones de Reducción: El anillo de isoquinolina se puede reducir a derivados de tetrahidroisoquinolina utilizando agentes reductores como hidruro de aluminio y litio.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Carbonato de potasio, DMF, temperaturas elevadas.
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, condiciones anhidras.
Principales Productos:
- Isoquinolinas sustituidas
- Aldehídos y ácidos carboxílicos
- Derivados de tetrahidroisoquinolina
Aplicaciones Científicas De Investigación
4-Cloro-1-etoxiisoquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de isoquinolina más complejos, que son valiosos en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Los derivados de isoquinolina exhiben una amplia gama de actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas. 4-Cloro-1-etoxiisoquinolina se puede usar como precursor en la síntesis de moléculas bioactivas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades como la malaria y el cáncer.
Industria: Los derivados de isoquinolina se utilizan en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-1-etoxiisoquinolina está principalmente relacionado con su interacción con objetivos biológicos. El compuesto puede inhibir enzimas o receptores específicos, lo que lleva a la modulación de diversas vías bioquímicas. Por ejemplo, se sabe que los derivados de isoquinolina inhiben las topoisomerasas, enzimas involucradas en la replicación y reparación del ADN, lo que las convierte en posibles agentes anticancerígenos .
Compuestos Similares:
4-Cloroisoquinolina: Carece del grupo etoxi, lo que la hace menos versátil en ciertas reacciones químicas.
1-Etoxiisoquinolina: Carece del átomo de cloro, lo que afecta su reactividad y actividad biológica.
4-Bromo-1-etoxiisoquinolina: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que lleva a una reactividad y propiedades diferentes.
Unicidad: 4-Cloro-1-etoxiisoquinolina es única debido a la presencia de ambos sustituyentes cloro y etoxi, que confieren propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
4-Chloroisoquinoline: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
1-Ethoxyisoquinoline: Lacks the chlorine atom, which affects its reactivity and biological activity.
4-Bromo-1-ethoxyisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 4-Chloro-1-ethoxyisoquinoline is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
4-chloro-1-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |
Clave InChI |
UVUBTJYPTZURKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


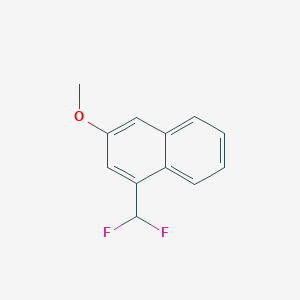

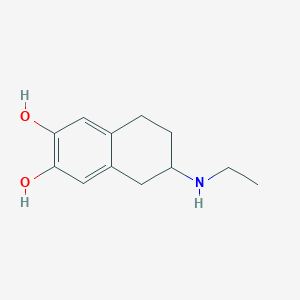
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)


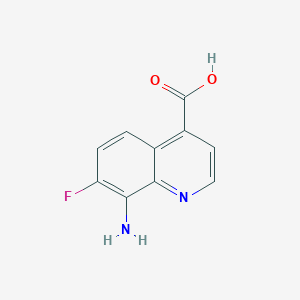


![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

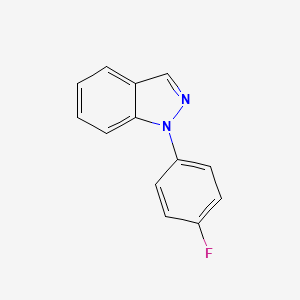
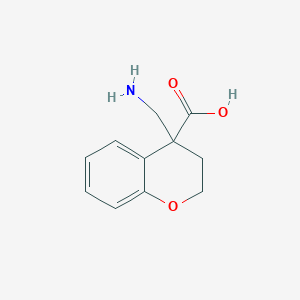
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
